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4-Iodo-3-methylpicolinic acid

Cat. No.: B15232543
M. Wt: 263.03 g/mol
InChI Key: STHDWVHAHGVYFW-UHFFFAOYSA-N
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Description

Overview of Halogenated Pyridinecarboxylic Acids in Chemical Research

Halogenated pyridinecarboxylic acids represent a significant class of compounds in organic chemistry. The introduction of halogen atoms onto the pyridine (B92270) ring can profoundly influence the molecule's electronic properties, reactivity, and biological activity. Halogenation can alter the acidity of the carboxylic group, modify the reactivity of the pyridine ring towards nucleophilic or electrophilic substitution, and provide a handle for further chemical transformations, such as cross-coupling reactions. nih.govacs.org

The position and nature of the halogen substituent are crucial in determining the compound's characteristics. For instance, iodinated pyridines are particularly valuable in synthetic chemistry due to the high reactivity of the carbon-iodine bond, making them excellent substrates for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org Research in this area focuses on developing new methods for the selective halogenation of pyridine rings and exploring the utility of these halogenated building blocks in the synthesis of complex molecules, including pharmaceuticals and materials. chemrxiv.orgrsc.org

Significance of Picolinic Acid Derivatives in Synthetic Organic Chemistry

Picolinic acid and its derivatives are versatile building blocks in synthetic organic chemistry. wikipedia.org The presence of both a carboxylic acid and a pyridine nitrogen atom allows them to act as bidentate ligands, forming stable complexes with a wide range of metal ions. nih.govnih.gov These metal complexes have found applications in catalysis, materials science, and bioinorganic chemistry.

Furthermore, the carboxylic acid group of picolinic acid can be readily transformed into other functional groups, such as esters, amides, and alcohols, providing access to a diverse array of substituted pyridines. umsl.edu Picolinic acid derivatives are also utilized in cross-coupling reactions, where the carboxylic acid group can be removed in a decarboxylative coupling process to form biaryl compounds. nih.gov This reactivity makes them valuable precursors for the synthesis of complex organic molecules with specific biological or material properties. The study of picolinic acid derivatives continues to be an active area of research, with a focus on developing new synthetic methodologies and applications. researchgate.net

Chemical and Physical Properties of 4-Iodo-3-methylpicolinic Acid

The specific properties of this compound are not extensively documented in publicly available literature. However, based on the known properties of related compounds, we can infer some of its characteristics.

PropertyValue
Molecular FormulaC7H6INO2
Molecular Weight263.03 g/mol
IUPAC Name4-iodo-3-methylpyridine-2-carboxylic acid
SMILESCC1=C(C(=O)O)N=CC=C1I
InChIInChI=1S/C7H6INO2/c1-4-5(7(10)11)9-3-2-6(4)8/h2-3H,1H3,(H,10,11)

Table 1: Basic Chemical Information for this compound

Spectroscopic Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6INO2 B15232543 4-Iodo-3-methylpicolinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

4-iodo-3-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H6INO2/c1-4-5(8)2-3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

STHDWVHAHGVYFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C(=O)O)I

Origin of Product

United States

Synthetic Methodologies for 4 Iodo 3 Methylpicolinic Acid

Synthesis via Precursor Functionalization

An alternative and often more controlled approach to 4-iodo-3-methylpicolinic acid involves the synthesis and subsequent modification of a precursor that already has a functional group at the 4-position.

Conversion of Other Halogenated 3-Methylpicolinic Acid Derivatives (e.g., Bromo, Chloro)

A reliable method for the synthesis of this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. This involves treating a 4-chloro or 4-bromo derivative with an iodide salt, such as sodium iodide (NaI). The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in a suitable solvent like acetone. wikipedia.orgyoutube.com The starting material, 4-bromo-3-methylpicolinic acid, is commercially available, making this a synthetically accessible route. lookchem.comchemicalbook.comchemscene.comaablocks.combldpharm.com The aromatic Finkelstein reaction can sometimes require a catalyst, such as copper(I) iodide, especially for less reactive aryl halides. wikipedia.org

Starting MaterialReagentsSolventCatalyst (optional)
4-Bromo-3-methylpicolinic acidSodium Iodide (NaI)Acetone or DMFCopper(I) Iodide
4-Chloro-3-methylpicolinic acidSodium Iodide (NaI)Acetone or DMFCopper(I) Iodide

Introduction of Iodine from Non-Halogenated 3-Methylpicolinic Acid Precursors

A powerful strategy for introducing an iodo group involves the conversion of a 4-amino group via a Sandmeyer-type reaction. This multi-step process would begin with the synthesis of 4-amino-3-methylpicolinic acid. A plausible route to this precursor involves the nitration of 3-methylpicolinic acid N-oxide, followed by reduction of the nitro group. A similar synthesis has been reported for 4-aminopicolinic acid. umsl.edu Once the 4-amino derivative is obtained, it can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The subsequent addition of a solution of potassium iodide (KI) to the diazonium salt yields the desired this compound. organic-chemistry.orgbyjus.commasterorganicchemistry.com A similar diazotization-iodination sequence is used in the synthesis of 4-iodo-3-methylbenzoic acid. chemicalbook.com

Proposed Synthesis via Sandmeyer Reaction:

Nitration: 3-Methylpicolinic acid → 3-Methyl-4-nitropicolinic acid N-oxide

Reduction: 3-Methyl-4-nitropicolinic acid N-oxide → 4-Amino-3-methylpicolinic acid

Diazotization & Iodination: 4-Amino-3-methylpicolinic acid → this compound

StepReagentsTypical Conditions
NitrationFuming HNO₃ / H₂SO₄Elevated temperature
ReductionH₂ / Pd/C or SnCl₂ / HClRoom temperature and pressure
DiazotizationNaNO₂ / HCl0-5 °C
IodinationKIRoom temperature

Utilization of Organometallic Intermediates in Iodination Reactions

The use of organometallic intermediates provides a modern and highly regioselective method for the synthesis of functionalized aromatics. A key strategy is directed ortho-metalation (DoM), where a directing group on the aromatic ring guides the deprotonation by a strong base (typically an organolithium reagent) to an adjacent position. baranlab.orgwikipedia.org The carboxylate group of picolinic acid can act as a directing group, facilitating lithiation at the 3-position. However, for the synthesis of the 4-iodo derivative, a different strategy would be required. One possibility is the directed metalation of a derivative where the directing group is positioned to facilitate lithiation at the 4-position. Alternatively, a halogen-metal exchange reaction could be employed, starting from a bromo or chloro precursor, followed by quenching with an iodine source.

Another approach could be the oxidation of a pre-functionalized pyridine (B92270). For instance, the synthesis of 4-iodo-3-methylpyridine (B3031273) followed by its oxidation to the corresponding picolinic acid is a potential, though likely challenging, route. The oxidation of methylpyridines to pyridine carboxylic acids is a known industrial process, often requiring harsh conditions. google.commdpi.comgoogle.com

Transition Metal-Catalyzed Coupling Reactions in Synthesis of this compound Precursors

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of substituted picolinic acids, including precursors to this compound, these reactions offer a powerful tool for introducing molecular complexity. Palladium-catalyzed reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig couplings, are particularly prominent.

A key strategy for synthesizing complex picolinic acid derivatives involves the use of a halogenated picolinate (B1231196) scaffold. For instance, a 4-halopicolinate ester can serve as a versatile precursor. A relevant example is the synthesis of extended aminopicolinic acids starting from a 4-iodomethylpicolinate intermediate. umsl.edu In a typical Sonogashira coupling, this iodinated precursor can be reacted with a terminal alkyne, such as 3-ethynylaniline (B136080) or 4-ethynylaniline, in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride and a copper(I) co-catalyst. umsl.edu This reaction efficiently forms a new carbon-carbon bond at the 4-position of the pyridine ring. Subsequent hydrolysis of the ester group yields the desired picolinic acid derivative. umsl.edu

These coupling strategies are not limited to Sonogashira reactions. Other palladium-catalyzed couplings could similarly be employed to construct precursors. For example, a Suzuki coupling could link a 4-boronic acid or ester derivative of 3-methylpicolinic acid with an aryl halide, or vice-versa. The versatility of these reactions allows for the introduction of a wide array of substituents onto the pyridine ring, which is a crucial step before a final iodination, or it can utilize an iodinated precursor directly to build the final molecular architecture. dntb.gov.uarsc.org

The table below summarizes representative transition metal-catalyzed coupling reactions applicable to the synthesis of picolinic acid precursors.

Reaction Type Catalyst/Reagents Substrate 1 (Precursor) Substrate 2 Product Type
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Base4-IodopicolinateTerminal Alkyne4-Alkynylpicolinate
Suzuki CouplingPd(PPh₃)₄, Base4-HalopicolinateArylboronic Acid4-Aryl-picolinate
Buchwald-Hartwig AminationPalladium Catalyst, Ligand, Base4-HalopicolinateAmine4-Aminopicolinate
Heck CouplingPalladium Catalyst, Base4-HalopicolinateAlkene4-Alkenylpicolinate

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance safety and efficiency. nih.gov The synthesis of this compound and its precursors can be evaluated and optimized through the lens of these principles, which include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. imist.masphinxsai.com

A primary consideration is the choice of solvents. Traditional syntheses of picolinic acid derivatives often employ hazardous solvents like N,N-dimethylformamide (DMF) or chlorinated solvents. umsl.edu Green chemistry encourages the substitution of these with safer alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF), or minimizing solvent use altogether. unibo.itcsic.es For instance, performing coupling reactions in aqueous media or using solvent-free reaction conditions, where applicable, can significantly reduce the environmental footprint of the process. imist.ma

The selection of reagents and reaction pathways is also critical. The synthesis of a 4-halopicolinate precursor, for example, can involve reagents like thionyl chloride. nih.govchemicalbook.com Green alternatives might explore catalytic halogenation methods or enzymatic processes that operate under milder conditions and avoid corrosive reagents. Similarly, the energy input for reactions can be minimized by using highly active catalysts that allow for lower reaction temperatures or by employing alternative energy sources like microwave irradiation or mechanochemistry (ball milling), which can accelerate reaction rates and reduce energy consumption. mdpi.com

The following table contrasts traditional synthetic approaches with potential green alternatives in the context of picolinic acid synthesis.

Synthetic Aspect Traditional Method Green Chemistry Alternative Principle(s) Addressed
Solvent N,N-Dimethylformamide (DMF), Dichloromethane (DCM)Water, Ethanol, 2-MeTHF, Supercritical CO₂Safer Solvents & Auxiliaries
Halogenation Use of stoichiometric thionyl chloride or phosphorus oxychlorideCatalytic halogenation, Use of N-halosuccinimidesSafer Reagents, Atom Economy
Coupling Reactions High catalyst loading, hazardous ligandsLow-loading catalysts, ligand-free systems, aqueous catalysisCatalysis, Waste Prevention
Process Multi-step synthesis with isolation of intermediatesOne-pot or tandem reactionsAtom Economy, Energy Efficiency
Energy Source Conventional heating (oil baths)Microwave irradiation, Ultrasound, MechanochemistryDesign for Energy Efficiency

Spectroscopic Characterization and Structural Elucidation of 4 Iodo 3 Methylpicolinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific experimental ¹³C NMR data for 4-iodo-3-methylpicolinic acid has not been reported in the available literature. A predicted spectrum would show seven distinct carbon signals. The carboxyl carbon would be the most downfield signal. The chemical shifts of the pyridine (B92270) ring carbons would be influenced by the positions of the iodo, methyl, and carboxyl substituents. The carbon atom bonded to the iodine would experience a significant upfield shift due to the heavy atom effect. The methyl carbon would appear at the most upfield position in the spectrum. libretexts.orgsigmaaldrich.com

Advanced Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and to establish the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques would be indispensable. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons on the pyridine ring. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) correlations between protons and carbons, confirming the substitution pattern on the pyridine ring.

Vibrational Spectroscopy Investigations

Fourier Transform Infrared (FTIR) Spectroscopy

Experimental FTIR spectra for this compound are not currently available in public spectral databases. Based on the structure, characteristic vibrational modes can be predicted. A broad absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. libretexts.org A strong carbonyl (C=O) stretching vibration should appear around 1700 cm⁻¹. libretexts.org The spectrum would also feature C-H stretching vibrations of the methyl group and the aromatic ring, as well as C=C and C=N stretching vibrations characteristic of the pyridine ring. The C-I stretching vibration would be found in the far-infrared region, typically below 600 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy

Similarly, no experimental FT-Raman spectra for this compound have been found in the literature. In contrast to FTIR, the C=O stretching vibration in the Raman spectrum is generally weaker. The symmetric breathing modes of the pyridine ring are often strong and characteristic in the Raman spectrum. The C-I stretching vibration would also be observable in the low-frequency region. researchgate.netresearchgate.netnih.gov

Analysis of Characteristic Vibrational Modes

The analysis of the vibrational spectra allows for the identification of key structural features:

O-H Stretch: The carboxylic acid group exhibits a very broad and strong absorption band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. This broadening is due to strong intermolecular hydrogen bonding between the carboxylic acid moieties in the solid state or in concentrated solutions.

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretching of the carboxylic acid is a prominent feature, generally found in the 1700-1725 cm⁻¹ region. masterorganicchemistry.com Its exact position can be influenced by hydrogen bonding.

C=C and C=N Ring Stretches: The pyridine ring gives rise to several characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. These bands confirm the presence of the aromatic heterocyclic core.

C-I Stretch: The stretching vibration of the carbon-iodine bond is expected to appear in the far-infrared region of the spectrum, typically between 600 and 500 cm⁻¹. This low-frequency absorption is a direct indicator of the iodine substituent on the pyridine ring.

Table 1: Characteristic Vibrational Modes for this compound This table presents expected vibrational frequencies based on typical ranges for the functional groups present in the molecule.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 3300 - 2500 Strong, Broad
C-H Stretch Aromatic (Pyridine Ring) 3100 - 3000 Medium
C-H Stretch Aliphatic (Methyl Group) 3000 - 2850 Medium
C=O Stretch Carboxylic Acid 1725 - 1700 Strong, Sharp
C=C / C=N Stretches Pyridine Ring 1600 - 1450 Medium to Strong

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. libretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules from a liquid solution with minimal fragmentation. ncsu.eduyoutube.com This method is particularly well-suited for polar, thermally labile molecules like this compound. uni-goettingen.denih.gov In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

For this compound (C₇H₆INO₂), the expected ions would be:

Positive Ion Mode: The protonated molecule [C₇H₆INO₂ + H]⁺ would appear at a mass-to-charge ratio (m/z) of approximately 264.0.

Negative Ion Mode: The deprotonated molecule [C₇H₆INO₂ - H]⁻ would be observed at an m/z of approximately 262.0.

By applying a higher voltage in the collision cell (tandem MS or MS/MS), controlled fragmentation can be induced to provide structural details. nih.gov Common fragmentation pathways for this molecule would include the neutral loss of water (H₂O, 18 Da) or carbon dioxide (CO₂, 44 Da) from the carboxylic acid group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition, distinguishing it from other potential formulas that might have the same nominal mass. researchgate.net

The theoretical exact mass of the neutral this compound molecule (C₇H₆INO₂) is 262.94433 Da. nih.gov An HRMS measurement confirming this value would provide definitive proof of the molecular formula.

Table 2: ESI-MS and HRMS Data for this compound

Analysis Type Ion Mode Expected Ion Theoretical m/z (Nominal) Theoretical m/z (Exact)
ESI-MS Positive [M+H]⁺ 264 263.95211
ESI-MS Negative [M-H]⁻ 262 261.93655

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique involves directing X-rays onto a single crystal of the material and analyzing the resulting diffraction pattern. researchgate.net This analysis yields detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and stacking, in the solid state.

While specific crystallographic data for this compound is not publicly available, a hypothetical study would provide the parameters listed in the table below. The structure would likely crystallize in a common system such as monoclinic or orthorhombic. mdpi.com The analysis would confirm the planarity of the pyridine ring and the relative positions of the iodo, methyl, and carboxylic acid substituents. Furthermore, it would reveal how the molecules pack together in the crystal lattice, likely through hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming dimers or extended chains. mdpi.com

Table 3: Representative X-ray Crystallographic Data This table illustrates the type of data obtained from an X-ray crystallography experiment, using parameters from a related substituted quinoline (B57606) structure for representative purposes. mdpi.com

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
a, b, c (Å) The lengths of the unit cell edges. a = 9.5401, b = 11.8332, c = 11.858
α, β, γ (°) The angles of the unit cell. α = 90, β = 109.436, γ = 90
V (ų) The volume of the unit cell. 1262.3

Computational and Theoretical Chemistry of 4 Iodo 3 Methylpicolinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Currently, there are no published DFT calculations specifically for 4-iodo-3-methylpicolinic acid. However, DFT has been widely applied to study the electronic structure and geometry of related picolinic acid derivatives. nih.govnih.govresearchgate.net These studies typically involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic properties.

For this compound, DFT calculations would be invaluable for understanding how the electron-withdrawing iodine atom and the electron-donating methyl group at the 4 and 3 positions, respectively, influence the geometry of the pyridine (B92270) ring and the orientation of the carboxylic acid group. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's chemical reactivity and electronic transitions. The molecular electrostatic potential (MEP) surface could also be calculated to identify regions susceptible to electrophilic and nucleophilic attack.

Molecular Dynamics Simulations

There is currently no available research on molecular dynamics (MD) simulations specifically focused on this compound.

MD simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations could provide critical insights into its conformational flexibility, particularly the rotation of the carboxylic acid group and the interactions of the molecule with its environment, such as in a solvent or a biological system. nih.gov By simulating the molecule's trajectory, researchers could analyze its structural fluctuations and identify dominant conformational states. Such simulations would also be essential for understanding how the molecule might interact with a biological target, by revealing the dynamic nature of the binding process.

Reactivity Predictions and Reaction Mechanism Studies

Specific reactivity predictions and reaction mechanism studies for this compound based on computational methods have not been reported in the scientific literature.

Computational chemistry offers various methods to predict the reactivity of a molecule and to elucidate potential reaction mechanisms. For this compound, computational approaches could be used to predict its acidity (pKa), its susceptibility to nucleophilic or electrophilic attack, and the stability of potential intermediates in various reactions. nih.govdoaj.org For instance, the mechanism of its potential coordination with metal ions, a known characteristic of picolinic acid derivatives, could be investigated. nih.gov By calculating the activation energies and reaction pathways for different potential transformations, researchers could gain a deeper understanding of its chemical behavior.

Spectroscopic Property Simulations (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There are no publicly available simulated spectroscopic data, such as NMR chemical shifts or vibrational frequencies, for this compound.

Computational methods, particularly DFT, are frequently used to simulate spectroscopic properties, which can be a powerful aid in the interpretation of experimental data. researchgate.netresearchgate.netmdpi.com For this compound, simulating its ¹H and ¹³C NMR spectra would help in assigning the experimentally observed chemical shifts to specific atoms in the molecule. researchgate.net Similarly, the simulation of its infrared (IR) and Raman vibrational spectra would allow for the assignment of vibrational modes to specific molecular motions, providing a detailed picture of its molecular structure and bonding. researchgate.net A comparison between simulated and experimental spectra is a robust method for confirming the structure of a synthesized compound.

Chemical Reactivity and Functionalization of 4 Iodo 3 Methylpicolinic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of 4-iodo-3-methylpicolinic acid is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives.

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. For picolinic acids, including this compound, the direct, acid-catalyzed esterification with alcohols, known as the Fischer esterification, is a common method. nih.govnih.gov This reversible reaction is typically carried out in the presence of an excess of the alcohol and a catalytic amount of a strong acid, such as sulfuric acid. nih.gov The reaction proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. libretexts.org

However, the presence of the methyl group adjacent to the carboxylic acid in this compound may introduce steric hindrance, potentially slowing the reaction rate compared to unsubstituted picolinic acid. capes.gov.br To overcome this, more reactive acylating agents can be generated in situ. For instance, treatment of the carboxylic acid with thionyl chloride can produce the corresponding acyl chloride, which readily reacts with alcohols to form esters. umsl.edu Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid for reaction with alcohols. nih.gov

Table 1: Representative Esterification Reactions of Picolinic Acid Analogs

Starting MaterialAlcoholReagents/ConditionsProductYield (%)Reference
Picolinic acidMethanolH₂SO₄ (cat.), refluxMethyl picolinate (B1231196)- umsl.edu
Picolinic acidPentafluorophenolSOCl₂, DMF (cat.), then C₆F₅OHPentafluorophenyl picolinate92 nih.gov
Isonicotinic acidp-NitrophenolDCCp-Nitrophenyl isonicotinate- nih.gov

This table presents data for analogous compounds to illustrate typical reaction conditions and outcomes for the esterification of picolinic acids.

The formation of amides from this compound is another crucial functionalization reaction. Direct thermal amidation with amines is possible but often requires high temperatures. wikipedia.org More commonly, the carboxylic acid is activated to facilitate amide bond formation under milder conditions. The use of coupling agents is a prevalent strategy. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are used to form an active ester intermediate that readily reacts with primary or secondary amines to yield the corresponding amide. cam.ac.uk

Another effective method involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride. nih.govresearchgate.net The resulting acid chloride is highly reactive towards amines, leading to the formation of the amide. nih.gov It has been noted that in the case of picolinic acid, reaction with thionyl chloride can sometimes lead to chlorination of the pyridine (B92270) ring, a potential side reaction to consider for this compound. nih.gov

Table 2: Representative Amidation Reactions of Picolinic Acid Analogs

Starting MaterialAmineReagents/ConditionsProductYield (%)Reference
Picolinic acidN-MethylanilineSOCl₂, then N-methylanilineN-Methyl-N-phenylpicolinamide35 researchgate.net
Picolinic acidVarious aminesHATU, aminePicolinamide (B142947) derivativesGood to Excellent cam.ac.uk
Pyridine-2,6-dicarboxylic acidN-EthylanilineSOCl₂, then N-ethylanilineN,N'-Diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide86 nih.gov

This table showcases amidation reactions of analogous picolinic acids to provide insight into potential synthetic routes.

The decarboxylation of pyridinecarboxylic acids, or the removal of the carboxyl group, is a reaction of significant synthetic utility. The ease of decarboxylation depends on the position of the carboxylic acid on the pyridine ring. Picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than its isomers, nicotinic acid (3-carboxylic acid) and isonicotinic acid (4-carboxylic acid). stackexchange.com This is attributed to the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. This intermediate is stabilized by the proximity of the positive and negative charges, facilitating the loss of carbon dioxide. stackexchange.com

Table 3: General Observations on the Decarboxylation of Pyridine Carboxylic Acids

CompoundRelative Rate of DecarboxylationProposed IntermediateReference
Picolinic acidFasterZwitterion stackexchange.com
Isonicotinic acidSlowerZwitterion stackexchange.com
Nicotinic acidGenerally stable under similar conditions- stackexchange.com

This table highlights the relative reactivity of picolinic acid and its isomers in decarboxylation reactions.

Functionalization at the Iodo Position

The carbon-iodine bond in this compound is a key site for a variety of synthetic transformations, enabling the introduction of diverse functional groups onto the pyridine ring.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this compound, particularly with strong nucleophiles. wikipedia.orgstackexchange.com In general, for halopyridines, the reactivity towards nucleophilic substitution follows the order F > Cl > Br > I, which is the reverse of the C-X bond strength. sci-hub.se This is because the rate-determining step is typically the attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex), and the stability of this intermediate is influenced by the electronegativity of the leaving group. nih.gov

However, the substitution of an iodo group is still feasible, especially under forcing conditions or when the pyridine ring is activated by electron-withdrawing groups. sci-hub.se The carboxylic acid group and the pyridine nitrogen in this compound act as electron-withdrawing groups, which can facilitate nucleophilic attack at the 4-position. stackexchange.com The reaction is regioselective for the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. stackexchange.com Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. sci-hub.se

Table 4: Representative Nucleophilic Aromatic Substitution Reactions of Halopyridines

HalopyridineNucleophileReagents/ConditionsProductYield (%)Reference
2-IodopyridinePhSNaNMP, ~100 °C, microwave2-(Phenylthio)pyridine99 sci-hub.se
2-ChloropyridineBenzylamineHeatN-Benzylpyridin-2-amine- youtube.com
2-FluoropyridineBenzyl alcoholNMP, microwave2-(Benzyloxy)pyridine- sci-hub.se

This table provides examples of SNAr reactions on analogous halopyridines to illustrate the scope of this transformation.

The iodo group at the 4-position of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. capes.gov.bryoutube.com The Suzuki-Miyaura reaction is widely used for the synthesis of biaryl compounds and is known for its mild reaction conditions and tolerance of a wide range of functional groups. ebi.ac.uk The reactivity of the aryl halide in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. youtube.com Therefore, the iodo group in this compound is expected to be highly reactive under these conditions.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. acs.orglookchem.com This reaction is a versatile method for the vinylation of aryl halides. nih.gov The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-alkene. lookchem.com

Stille Reaction: The Stille reaction couples the aryl iodide with an organotin reagent (organostannane) in the presence of a palladium catalyst. nih.gov This reaction is also highly versatile and tolerates a wide variety of functional groups. semanticscholar.org A key advantage of the Stille reaction is the stability of the organostannane reagents. sci-hub.se

Table 5: Representative Cross-Coupling Reactions of Iodopyridine Analogs

Reaction TypeIodopyridine AnalogCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
Suzuki-Miyaura2-IodopyridinePhenylboronic acidPd(OAc)₂, PPh₃, K₃PO₄, DMF, 90 °C2-Phenylpyridine- lookchem.com
Heck2-IodopyridineStyrenePd(OAc)₂, PPh₃, Et₃N, 100 °C2-Styrylpyridine- acs.org
Stille3-Iodoimidazo[1,2-a]pyridine(Tributylstannyl)benzenePd(PPh₃)₄, Na₂CO₃, DME3-Phenylimidazo[1,2-a]pyridine- researchgate.net

This table presents examples of cross-coupling reactions with analogous iodopyridine derivatives to demonstrate the potential synthetic applications.

Formation of Organometallic Intermediates

The presence of an iodine atom on the pyridine ring of this compound makes it a prime candidate for the formation of various organometallic intermediates. These intermediates are pivotal for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of the parent molecule. The primary methods for generating such intermediates involve either direct metal insertion into the carbon-iodine bond or metal-halogen exchange reactions.

One of the most common approaches is the formation of organolithium and organomagnesium (Grignard) reagents. The reaction of an aryl iodide with metals like lithium or magnesium can lead to the corresponding organometallic species. For instance, the reaction of alkyl halides with magnesium in pyridine has been shown to produce 4-alkylpyridines, suggesting the in situ formation of a Grignard-like reagent that then reacts with the pyridine ring. rsc.org While direct data on this compound is limited, by analogy, treatment with a strong base like n-butyllithium or a Grignard reagent could facilitate a metal-halogen exchange to form the 4-lithiated or 4-magnesiated pyridine derivative. However, the presence of the acidic carboxylic acid proton would necessitate protection of this group prior to the formation of the organometallic reagent to prevent quenching.

Another significant class of organometallic intermediates are organopalladium species, which are central to a vast array of cross-coupling reactions. wikipedia.org The oxidative addition of a low-valent palladium(0) complex to the carbon-iodine bond of this compound (or its ester derivative) is a key initial step in catalytic cycles such as the Suzuki, Heck, and Sonogashira reactions. libretexts.orglibretexts.org This process involves the insertion of the palladium atom into the C-I bond, forming a Pd(II) intermediate. libretexts.org The reactivity of aryl iodides in such palladium-catalyzed reactions is generally higher than that of the corresponding bromides or chlorides, making this compound a highly reactive substrate for these transformations. nih.gov

Furthermore, organobismuth and organocopper (Gilman) reagents represent other classes of organometallic compounds that can be engaged in coupling reactions. lookchem.comchadsprep.com Triarylbismuth reagents have demonstrated effective coupling with iodopyridines under palladium catalysis. lookchem.com Gilman reagents, typically lithium dialkylcuprates, are known to react with organohalides to form new carbon-carbon bonds. libretexts.org

The table below summarizes potential organometallic intermediates that could be formed from this compound and their typical applications in synthesis.

Organometallic IntermediateMethod of FormationPotential Applications
4-Lithio-3-methylpicolinic acid derivativeHalogen-metal exchange with an organolithium reagentNucleophilic addition to electrophiles (e.g., aldehydes, ketones, nitriles)
4-(Magnesio)-3-methylpicolinic acid derivativeReaction with magnesium metal or transmetalationGrignard-type reactions with various electrophiles
4-(Palladio)-3-methylpicolinic acid derivativeOxidative addition of Pd(0)Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Stille)
4-(Cupro)-3-methylpicolinic acid derivativeReaction with a Gilman reagentCorey-House synthesis for alkane formation
4-(Bismutho)-3-methylpicolinic acid derivativeReaction with a bismuth salt and a reducing agentPalladium-catalyzed cross-coupling reactions

Transformations of the Pyridine Ring System

The pyridine ring of this compound is amenable to a variety of transformations that can alter its electronic properties and substitution pattern, leading to a diverse range of derivatives. These transformations can be broadly categorized into reactions involving the substituents and modifications of the aromatic core itself.

A primary transformation of the pyridine ring in this compound is the functionalization at the 4-position via cross-coupling reactions, leveraging the reactive iodo substituent. Palladium-catalyzed reactions are particularly powerful in this context. lookchem.com For example, the Suzuki-Miyaura coupling allows for the introduction of aryl or vinyl groups by reacting the iodo-picolinic acid derivative with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgsigmaaldrich.com Similarly, the Heck reaction can be employed to introduce alkenyl substituents, and the Sonogashira reaction facilitates the formation of a carbon-carbon bond with a terminal alkyne. nih.gov The cyanation of a related 2-aminopyridine (B139424) has been shown to be more efficient when starting from the iodo derivative compared to the bromo analogue, highlighting the enhanced reactivity of the C-I bond. nih.gov

Beyond the 4-position, the pyridine ring can undergo other modifications. The carboxylic acid group at the 2-position can be subjected to various transformations. For instance, hydrogenation of picolinic acid can yield piperidine-2-carboxylic acid. wikipedia.org While the specific conditions for this compound would need to be optimized, this demonstrates a potential pathway to saturated heterocyclic systems. The Hammick reaction, a classic transformation of picolinic acids, involves the reaction with a ketone to form a pyridine-2-carbinol, although the presence of the iodo and methyl groups might influence the reaction's feasibility and outcome. wikipedia.org

Microbial degradation pathways of picolinic acid have been studied, showing that it can be hydroxylated and further catabolized. nih.gov While not a synthetic transformation in the traditional sense, this provides insight into the potential for enzymatic modifications of the pyridine ring.

The following table outlines some of the key transformations possible for the pyridine ring system of this compound.

Reaction TypeReagents and ConditionsResulting Functional Group/Structure
Suzuki-Miyaura CouplingOrganoboron reagent, Pd catalyst, BaseAryl or vinyl group at the 4-position
Heck ReactionAlkene, Pd catalyst, BaseAlkenyl group at the 4-position
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAlkynyl group at the 4-position
CyanationCyanide source, Pd catalystCyano group at the 4-position
HydrogenationH₂, Metal catalyst (e.g., Pt, Pd)Piperidine ring system
Hammick ReactionKetone, HeatPyridine-2-carbinol derivative

Derivatization for Ligand Design

The structural features of this compound, namely the picolinic acid moiety and the synthetically versatile iodo group, make it an attractive scaffold for the design and synthesis of novel ligands for coordination chemistry and catalysis. Picolinic acid itself is a well-known bidentate chelating agent, capable of coordinating to a variety of metal ions such as chromium, zinc, manganese, copper, and iron. wikipedia.org The nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group form a stable five-membered chelate ring with a metal center.

For example, the introduction of bulky alkyl or aryl groups via a Suzuki-Miyaura coupling can create a more sterically hindered coordination environment around the metal center. This can influence the catalytic activity and selectivity of the complex by controlling substrate access to the metal. Conversely, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the pyridine ring, thereby affecting the metal-ligand bond strength and the reactivity of the coordinated metal.

Furthermore, the carboxylic acid functionality can be converted into an ester or an amide. These modifications can impact the solubility of the resulting ligand and its complexes, as well as introduce additional hydrogen bonding capabilities that can influence supramolecular assembly or substrate recognition.

The development of 4-halopyridines as selective covalent protein modifiers suggests another avenue for the application of this compound derivatives in ligand design, particularly for targeting metalloenzymes. nih.gov The reactivity of the C-I bond could be harnessed for covalent attachment to a protein, with the picolinic acid moiety serving to chelate a metal ion in the active site.

The table below provides examples of derivatization strategies for this compound in the context of ligand design.

Applications in Advanced Organic Synthesis

4-Iodo-3-methylpicolinic Acid as a Versatile Synthetic Building Block

This compound is a strategically functionalized heterocyclic compound that holds significant potential as a versatile building block in modern organic synthesis. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to construct more complex molecular architectures. The key structural features that contribute to its versatility are the carboxylic acid group, the methyl group, the pyridine (B92270) ring, and, most importantly, the iodine atom at the 4-position.

The iodine substituent is particularly noteworthy as it serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functionalities onto the pyridine scaffold. nih.govresearchgate.netresearchgate.net The general reactivity of aryl iodides in these transformations is well-established, making this compound a prime candidate for participation in reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.

The carboxylic acid and methyl groups on the pyridine ring also offer avenues for further derivatization. The carboxylic acid can be converted into esters, amides, or other functional groups, while the methyl group can potentially undergo functionalization through various methods. This multi-faceted reactivity allows for the generation of a wide range of substituted pyridine derivatives from a single, readily accessible starting material.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

Reaction NameCoupling PartnerResulting BondPotential Product Class
Suzuki-MiyauraAryl/heteroaryl boronic acid/esterC-CBiaryl or heteroaryl-substituted picolinic acids
HeckAlkeneC-CAlkenyl-substituted picolinic acids
SonogashiraTerminal alkyneC-CAlkynyl-substituted picolinic acids
Buchwald-HartwigAmineC-NAmino-substituted picolinic acids

Role in the Synthesis of Complex Heterocyclic Compounds

The strategic placement of functional groups in this compound makes it an excellent precursor for the synthesis of complex, fused, and poly-substituted heterocyclic compounds. The iodo group, in particular, acts as a linchpin for the construction of new rings and the introduction of intricate side chains.

Palladium-catalyzed cross-coupling reactions are a primary method for elaborating the structure of this compound. For instance, a Suzuki-Miyaura coupling can introduce an aryl or heteroaryl group at the 4-position. Subsequent intramolecular reactions, such as cyclization onto the newly introduced group or the existing methyl or carboxylic acid functionalities, can lead to the formation of fused heterocyclic systems. For example, the introduction of an ortho-functionalized aryl group could facilitate a subsequent intramolecular condensation or cyclization reaction to build a new ring system fused to the pyridine core.

Similarly, Sonogashira coupling with a terminal alkyne can introduce an alkynyl moiety. This alkyne can then participate in a variety of cyclization reactions, such as iodocyclization, to form fused heterocycles like pyranopyridinones. researchgate.net The synthesis of quinolinones from appropriately substituted precursors highlights the general utility of such strategies in building complex heterocyclic frameworks. indochembull.commdpi.com

Table 2: Illustrative Synthetic Pathway to a Fused Heterocycle

StepReaction TypeReactantsProduct
1Sonogashira CouplingThis compound, Phenylacetylene4-(Phenylethynyl)-3-methylpicolinic acid
2Intramolecular Cyclization4-(Phenylethynyl)-3-methylpicolinic acidA fused polycyclic heteroaromatic compound

Utilization in Scaffold Diversity Generation for Chemical Libraries

In the field of medicinal chemistry and drug discovery, the generation of chemical libraries with high scaffold diversity is crucial for identifying new bioactive molecules. This compound is an ideal starting point for creating such libraries due to its amenability to a wide range of chemical transformations. The ability to perform various palladium-catalyzed cross-coupling reactions at the 4-position allows for the systematic introduction of a vast array of substituents.

By employing a parallel synthesis approach, a library of diverse analogs can be rapidly generated from this single precursor. For example, reacting this compound with a collection of different boronic acids in a Suzuki-Miyaura coupling would yield a library of 4-aryl/heteroaryl-3-methylpicolinic acids. Similarly, using a variety of amines in a Buchwald-Hartwig amination would produce a library of 4-amino-3-methylpicolinic acids.

Furthermore, the carboxylic acid moiety can be derivatized to create another layer of diversity. For instance, each of the 4-substituted picolinic acids could be converted into a series of amides by reacting them with a diverse set of amines. This combinatorial approach, leveraging the reactivity of both the iodo and carboxylic acid groups, can generate a large and structurally diverse library of compounds from a single, versatile scaffold. The importance of such scaffolds, like the 4-quinolone-3-carboxylic acid motif, in generating bioactive molecules is well-documented.

Applications in Chelation Chemistry and Ligand Design

Picolinic acid and its derivatives are well-known for their ability to act as chelating agents, forming stable complexes with a variety of metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with a metal center, forming a stable five-membered chelate ring.

This compound provides a platform for the design of more sophisticated and specific ligands. The iodo group can be replaced with other donor groups through cross-coupling reactions, allowing for the creation of multidentate ligands. For example, introducing a substituent with additional donor atoms (e.g., another pyridine ring, an amine, or a thiol) at the 4-position can result in a ligand with enhanced binding affinity and selectivity for specific metal ions.

The design of such ligands is crucial in various fields, including catalysis, materials science, and bioinorganic chemistry. The ability to fine-tune the electronic and steric properties of the ligand by varying the substituent at the 4-position allows for the rational design of metal complexes with desired properties. For instance, the introduction of bulky substituents can create specific coordination geometries around the metal center, which can be advantageous in asymmetric catalysis.

Table 3: Potential Ligand Designs from this compound

Modification at 4-positionPotential Donor AtomsResulting Ligand TypePotential Application
Introduction of a 2-pyridyl groupN, N, OTridentateHomogeneous Catalysis
Introduction of an aminoethyl groupN, N, OTridentateMetal Sequestration
Introduction of a mercaptophenyl groupN, S, OTridentateSensor Development

Analytical Research Methodologies for 4 Iodo 3 Methylpicolinic Acid

Chromatographic Techniques for Research Applications

Chromatography is an indispensable tool in the study of 4-Iodo-3-methylpicolinic acid, enabling the separation and analysis of the compound from starting materials, byproducts, and other impurities. The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as the need for high throughput or enhanced resolution.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of pyridinecarboxylic acids and their derivatives. nih.govwikipedia.org For this compound, reversed-phase HPLC is the most common and effective approach. This method separates compounds based on their hydrophobicity, with the nonpolar stationary phase retaining more nonpolar compounds for longer.

A typical HPLC method for the purity assessment of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous component, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form, and an organic solvent such as acetonitrile (B52724) or methanol. The acidic modifier helps to achieve sharp, symmetrical peaks by suppressing the ionization of the carboxyl group.

Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components in a sample, from polar impurities to the more retained this compound. Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring and the carboxylic acid functional group exhibit absorbance in the UV spectrum, typically around 254 nm or 265 nm. researchgate.net

In the context of reaction monitoring, HPLC can be used to track the consumption of starting materials and the formation of this compound over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and purity.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

This table presents a hypothetical but representative set of HPLC conditions.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes. This results in substantially higher efficiency, resolution, and speed compared to traditional HPLC. For the analysis of this compound, UPLC can offer several advantages, particularly in high-throughput screening or when complex mixtures of isomers or impurities need to be resolved.

The principles of separation in UPLC are the same as in HPLC, primarily reversed-phase chromatography for this class of compounds. However, due to the smaller particle sizes, UPLC systems operate at much higher pressures. The increased efficiency allows for the use of shorter columns and faster flow rates, leading to significantly reduced analysis times without sacrificing resolution. A typical UPLC analysis could be completed in a fraction of the time required for an equivalent HPLC separation.

The enhanced resolution of UPLC is also beneficial for accurately assessing the purity of this compound, enabling the separation and quantification of closely related impurities that might co-elute in an HPLC system.

Table 2: Representative UPLC Parameters for High-Throughput Analysis of this compound

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 15-95% B over 3 minutes
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm
Injection Volume 1 µL

This table presents a hypothetical but representative set of UPLC conditions.

Quality Control and Analytical Characterization in Research Settings

In a research environment, the quality control and analytical characterization of this compound are crucial for ensuring the validity of experimental results. The primary goal is to confirm the identity and purity of the compound.

A comprehensive analytical characterization of a newly synthesized batch of this compound would typically involve a suite of techniques:

Chromatographic Purity: HPLC or UPLC analysis is performed to determine the purity of the compound. The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity, often expressed as a percentage.

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides information about the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, further corroborating the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide detailed information about the arrangement of atoms in the molecule, confirming the positions of the iodo and methyl substituents on the picolinic acid scaffold.

Melting Point: The melting point of a solid compound is a physical property that can be used as an indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the theoretical values calculated from the molecular formula to assess purity.

By employing these analytical methodologies, researchers can be confident in the quality of the this compound used in their studies, which is essential for obtaining reliable and publishable data.

Future Research Directions for 4 Iodo 3 Methylpicolinic Acid

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the accessibility and derivatization of 4-iodo-3-methylpicolinic acid. While classical methods for the synthesis of picolinic acids exist, future research could focus on more advanced and streamlined approaches. chemicalbook.com

One promising avenue is the exploration of late-stage C-H functionalization. Directing group-assisted C-H iodination of a 3-methylpicolinic acid precursor could offer a more atom-economical and efficient synthesis compared to traditional multi-step sequences that may involve protection and deprotection steps.

Furthermore, flow chemistry presents an opportunity for the safe and scalable synthesis of this compound. Continuous-flow reactors can offer precise control over reaction parameters, potentially improving yields and purity while minimizing the handling of hazardous reagents. prepchem.com The development of a robust flow synthesis protocol would be a significant step towards the industrial-scale production of this compound and its derivatives.

Another area of interest is the use of novel catalysts. For instance, the development of catalysts for the selective oxidation of 3-methyl-4-iodopicoline to the corresponding picolinic acid could provide a direct and environmentally friendly synthetic route. google.com

Potential Synthetic Route Key Advantages Research Focus
Late-stage C-H IodinationHigh atom economy, reduced step countDevelopment of suitable directing groups and catalysts
Flow Chemistry SynthesisEnhanced safety, scalability, and process controlOptimization of reactor design and reaction conditions
Catalytic OxidationDirect conversion, potentially greener routeDesign of selective and efficient oxidation catalysts

Advanced Computational Studies on Reactivity and Interactions

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. For this compound, advanced computational studies can provide deep insights into its electronic structure, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry, electronic properties, and vibrational frequencies. mdpi.com Such studies can help in understanding the influence of the iodo and methyl substituents on the acidity of the carboxylic group and the reactivity of the pyridine (B92270) ring. This knowledge is crucial for predicting the outcomes of chemical reactions and for designing new derivatives with tailored properties.

Molecular dynamics simulations could be used to study the behavior of this compound in different solvent environments and its potential to form co-crystals with other molecules. Understanding its intermolecular interaction patterns, particularly hydrogen bonding, is key to its application in crystal engineering and the design of new materials. mdpi.com

Computational Method Research Goal Potential Insights
Density Functional Theory (DFT)Elucidate electronic structure and reactivityUnderstanding of substituent effects, reaction mechanisms
Molecular Dynamics (MD)Simulate behavior in solution and solid statePrediction of solubility, aggregation, and co-crystal formation
Hirshfeld Surface AnalysisAnalyze intermolecular interactionsQuantification of hydrogen bonding and other non-covalent interactions

Development of New Synthetic Applications and Derivations

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of more complex molecules with potential applications in various fields.

The presence of an iodo group allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions can be used to introduce a wide range of substituents at the 4-position of the pyridine ring, leading to the creation of novel libraries of compounds for biological screening. umsl.edu The resulting derivatives could be investigated for their potential as enzyme inhibitors or as ligands for metal catalysts. nih.govjcmimagescasereports.org

Furthermore, the picolinic acid moiety itself is a well-known chelating agent for metal ions. jcmimagescasereports.org New derivatives of this compound could be synthesized and evaluated as ligands for the development of novel metal complexes with interesting catalytic or photophysical properties. For instance, iridium complexes bearing picolinamide (B142947) ligands have shown promise in the hydrogenation of CO2. nih.gov

Application Area Synthetic Strategy Potential Outcome
Medicinal ChemistryCross-coupling reactions to introduce diverse functionalitiesNew enzyme inhibitors, probes for biological systems
CatalysisSynthesis of novel ligands for transition metalsDevelopment of more efficient and selective catalysts
Materials ScienceDerivatization to create functional organic materialsNew materials with tailored electronic or optical properties

Sustainable Chemistry Approaches in the Synthesis and Use of this compound

The principles of green chemistry should be a guiding framework for future research on this compound. rsc.org This includes the development of synthetic methods that minimize waste, use less hazardous substances, and are energy-efficient.

One key area of focus is the use of greener solvents in both the synthesis and application of this compound. The replacement of traditional volatile organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, would significantly reduce the environmental footprint of its production. acs.org

Biocatalysis offers another promising avenue for the sustainable synthesis of this compound and its derivatives. The use of enzymes could enable highly selective transformations under mild reaction conditions, reducing the need for harsh reagents and protecting groups.

Green Chemistry Principle Proposed Approach Expected Benefit
Use of Renewable FeedstocksExploration of bio-based starting materialsReduced reliance on fossil fuels
Safer Solvents and AuxiliariesReplacement of hazardous solvents with greener alternativesMinimized environmental impact and improved safety
CatalysisDevelopment of reusable and highly selective catalystsIncreased efficiency and reduced waste generation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.